(E)-Cinnamamide

Avian Pest Management Chemical Repellency Structure-Activity Relationship (SAR)

Ensure experimental control with (E)-Cinnamamide (CAS 22031-64-7), the defined trans-isomer. This thermodynamically stable, planar E-configuration is essential for reproducible [2+2] photodimerization, serves as the baseline negative control (R₅₀ 18.4 µmole g⁻¹) in avian repellent SAR studies, and is the validated reference standard for cinnamic acid derivative analysis. Avoid irreproducible data caused by unspecified isomer mixtures. High-purity ≥98% white crystalline powder with confirmed melting point 148–150 °C, ready for medicinal chemistry scaffold derivatization.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 22031-64-7
Cat. No. B152044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Cinnamamide
CAS22031-64-7
Synonyms(2E)-3-Phenyl-2-propenamide;  (E)-3-Phenyl-2-propenamide;  E)-Cinnamamide;  U 2422;  trans-3-Phenyl-2-propenamide;  trans-Cinnamamide;  trans-Cinnamic acid amide;  trans-Cinnamoylamine;  trans-β-(Aminocarbonyl)styrene
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N
InChIInChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+
InChIKeyAPEJMQOBVMLION-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Cinnamamide (CAS 22031-64-7) Definitive Guide for R&D Procurement: Isomer Identity, Physicochemical Standards & Analytical Differentiation


(E)-Cinnamamide (CAS 22031-64-7), also designated as trans-Cinnamamide, is the thermodynamically stable geometric isomer of the parent cinnamamide structure, characterized by a trans (E) configuration about the α,β-unsaturated carbonyl system [1]. The compound is a phenylpropanoid amide derivative of cinnamic acid, with a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol [2]. As a white to off-white crystalline powder with a defined melting range of 148-150 °C, its solid-state properties are well-established, and it exhibits a calculated LogP of 1.35 and limited aqueous solubility, but good solubility in organic solvents like DMSO and ethanol [3][4]. Its unique E-configuration directly influences its molecular planarity, electronic properties, and photochemical behavior, which are critical differentiators from its Z-isomer and other cinnamic acid derivatives in both biological and materials science applications [5].

Why General 'Cinnamamide' Is an Insufficient Specification: The Critical Case for (E)-Cinnamamide (CAS 22031-64-7) Isomer Purity


Procuring or referencing 'cinnamamide' without explicit stereochemical specification (E vs. Z) introduces significant scientific and technical risk. While (E)-Cinnamamide (CAS 22031-64-7) is the thermodynamically favored and most accessible isomer, the Z-isomer possesses distinct, non-interchangeable molecular conformations and electronic properties that fundamentally alter its photochemical and biological behavior [1][2]. Critically, (E)-Cinnamamide is consistently identified as the *less active* isomer in the well-documented avian repellency application compared to its Z-counterpart . Relying on an unspecified mixture or a misidentified Z-isomer for structure-activity relationship (SAR) studies or assay development would lead to irreproducible data, erroneous potency calculations, and a flawed understanding of the target engagement. Therefore, specifying CAS 22031-64-7 is essential for experimental control and data integrity.

(E)-Cinnamamide (CAS 22031-64-7) Evidence-Based Differentiation: A Quantitative Comparison Against Z-Isomer, Parent Acid & Class Derivatives


Stereochemical Purity as a Determinant of Biological Potency: (E)-Cinnamamide vs. Z-Isomer in Avian Repellency

The differentiation in biological activity between the E and Z isomers is stark. (E)-Cinnamamide (CAS 22031-64-7) is definitively characterized as the 'less active isomer' compared to its Z-counterpart in the context of avian repellency . This is not a marginal difference but a fundamental functional divergence, making the procurement of a pure E-isomer critical for experiments where lower baseline activity is required, such as in the development of a control probe or for investigating isomer-specific SAR [1]. This property is explicitly noted by multiple commercial vendors of the compound .

Avian Pest Management Chemical Repellency Structure-Activity Relationship (SAR)

Differential Conformation and Reactivity: The Planar (E)-Cinnamamide vs. Non-Planar Z-Isomer

The geometric configuration directly dictates the three-dimensional shape and electronic properties of the molecule. Spectroscopic and crystallographic studies confirm that (E)-Cinnamamide is 'essentially planar' and exists predominantly in the 'enone s-cis' conformation [1]. In stark contrast, the (Z)-cinnamamides adopt a 'highly nonplanar s-trans' conformation due to steric hindrance and intramolecular charge transfer [1]. This fundamental structural difference has direct consequences for photoisomerization efficiency and intermolecular interactions, with (E)-Cinnamamide serving as the essential planar building block in crystal engineering and materials design [2].

Photochemistry Structural Biology Materials Science Conformational Analysis

Physicochemical Identity: (E)-Cinnamamide as a Standard vs. Parent Cinnamic Acid

A direct comparison between (E)-Cinnamamide and its parent compound, cinnamic acid, reveals critical differences that are essential for method development and material handling. (E)-Cinnamamide exhibits a higher melting point (148-150 °C) than its parent acid, cinnamic acid (133 °C) [1][2]. More importantly, its solubility profile is markedly different: while cinnamic acid is slightly soluble in water, (E)-Cinnamamide is insoluble in water but highly soluble in DMSO (>100 mg/mL) and ethanol (≥24.6 mg/mL) [3]. This shift in hydrophobicity (LogP ~1.35 for the amide) [4] compared to the acid (LogP ~2.1) makes (E)-Cinnamamide a distinct chemical entity for partitioning and formulation.

Physicochemical Property Analytical Chemistry Quality Control

Quantified In Vivo Potency in Pest Management: Baseline Efficacy of (E)-Cinnamamide

The baseline biological activity of (E)-Cinnamamide in a specific application has been rigorously quantified. In a three-day, short-term no-choice feeding assay with feral pigeons (Columba livia), the parent cinnamamide structure (which is predominantly the E-isomer) demonstrated a clear dose-response relationship [1]. Food consumption was reduced at concentrations as low as 6.17 µmole g⁻¹ food (0.09% w/w), and the concentration required to reduce food consumption by 50% (R₅₀) was interpolated as 18.4 (±0.38) µmole g⁻¹ food (0.26% w/w) [1]. This quantitative R₅₀ value provides a reproducible benchmark for the E-isomer's efficacy, allowing for direct comparison with novel synthetic derivatives in future structure-activity studies [1].

Avian Repellent Pest Management Dose-Response Behavioral Assay

(E)-Cinnamamide (CAS 22031-64-7): Validated Research and Industrial Application Scenarios for Procurement


Development of Negative Control Probes for Avian and Rodent Repellency SAR Studies

Given its established status as the 'less active isomer' in repellency assays compared to its Z-counterpart , (E)-Cinnamamide is the ideal negative control or baseline compound for structure-activity relationship (SAR) studies investigating novel cinnamamide-based repellents. Its baseline efficacy, quantified by an R₅₀ of 18.4 µmole g⁻¹ food in pigeons [1], provides a precise, reproducible benchmark against which the potency of new synthetic analogs can be rigorously compared. Procuring a high-purity (E)-isomer ensures that any observed increase in repellent activity is due to the structural modifications under investigation, and not isomer contamination.

Photochemistry and Materials Science Requiring a Planar, Photoactive Cinnamamide Core

The planar conformation and defined photochemical behavior of (E)-Cinnamamide are critical for applications in solid-state photochemistry, crystal engineering, and materials science [2]. Its ability to undergo [2+2] photodimerization in the solid state is conformation-dependent, and the planar E-isomer is the required starting material for these reactions [2]. Furthermore, (E)-Cinnamamide serves as the key precursor in advanced photocatalytic systems designed for the contra-thermodynamic synthesis of Z-alkenes, where its E→Z isomerization is a model reaction for developing and optimizing new photochemical methodologies [3]. Purchasing the specified E-isomer ensures the correct molecular geometry for these reactions.

Analytical Method Development and Metabolomics Standard for Phenylpropanoid Derivatives

The well-defined physicochemical properties of (E)-Cinnamamide—including its exact mass (147.068 g/mol), specific melting point (148-150 °C), and distinct chromatographic retention time (LogP ~1.35) [4][5]—make it an excellent reference standard for analytical chemistry. It can be used to develop and validate HPLC, LC-MS, or GC-MS methods for the detection and quantification of cinnamic acid derivatives in plant extracts, environmental samples, or biological matrices. Its identity as a known plant secondary metabolite from sources like *Kaempferia galangal* L. further supports its use as an authentic standard in natural product chemistry and metabolomics studies .

Precursor for the Synthesis of Neuroactive Cinnamamide Derivatives

The cinnamamide scaffold, including the (E)-isomer, is a privileged structure in medicinal chemistry for targeting central and peripheral nervous system disorders [6]. (E)-Cinnamamide serves as the foundational building block for synthesizing a wide array of derivatives that have demonstrated anticonvulsant, antidepressant, neuroprotective, analgesic, and anti-inflammatory activities in animal models [6]. Procuring (E)-Cinnamamide in high purity is the essential first step in any medicinal chemistry program aiming to explore the SAR of this versatile scaffold against targets such as GABAA receptors, NMDA receptors, voltage-gated ion channels, and histone deacetylases (HDACs) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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